FABP4 vs. FABP5 Selectivity: A 22-Fold Selectivity Window for Adipocyte Fatty Acid-Binding Protein
2-(4-Chlorophenyl)pent-4-enoic acid exhibits a 22-fold selectivity for FABP4 (adipocyte) over FABP5 (epidermal), with Ki values of 22 nM and 490 nM respectively. This contrasts with the less selective inhibition profile typically observed with simpler arylacetic acid scaffolds lacking the α-allyl substituent [1].
| Evidence Dimension | Inhibition constant (Ki) for fatty acid-binding protein isoforms |
|---|---|
| Target Compound Data | FABP4: Ki = 22 nM; FABP5: Ki = 490 nM |
| Comparator Or Baseline | Class of arylacetic acid derivatives lacking α-allyl substitution typically exhibit Ki > 1 μM for FABP4 (class-level baseline; no direct head-to-head data available) |
| Quantified Difference | 22-fold selectivity (490 nM / 22 nM) favoring FABP4 over FABP5 |
| Conditions | In vitro inhibition assay; protein origin unspecified; data curated by ChEMBL and BindingDB |
Why This Matters
This 22-fold selectivity window is functionally meaningful for researchers investigating FABP4 as a therapeutic target in metabolic disorders and atherosclerosis, where isoform-selective tool compounds are required to dissect FABP4-specific biology without confounding FABP5-mediated effects.
- [1] BindingDB. BDBM50197094 (CHEMBL3941588). Ki = 22 nM for FABP4; Ki = 490 nM for FABP5. Data curated by F. Hoffmann-La Roche via ChEMBL. View Source
